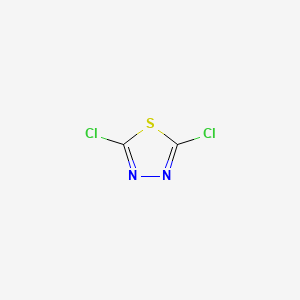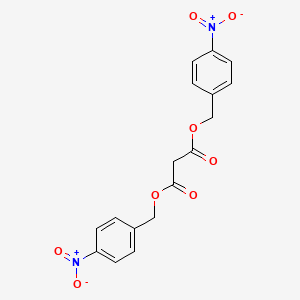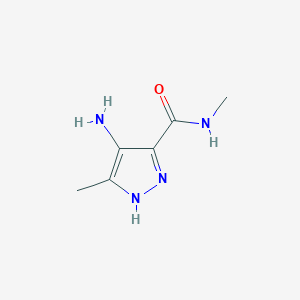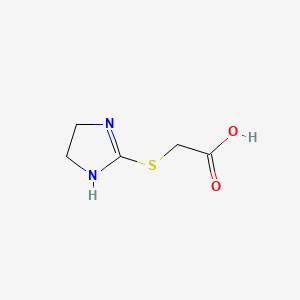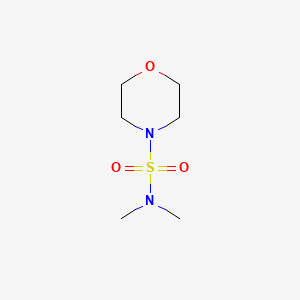
n,n-Dimethylmorpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylmorpholine-4-sulfonamide is a sulfonamide-based compound with the molecular formula C6H14N2O3S and a molecular weight of 194.25 g/mol . It is a white to off-white powder with a melting point of 49-50°C . This compound is known for its applications in various scientific research fields and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylmorpholine-4-sulfonamide can be synthesized through the reaction of morpholine with dimethyl sulfate, followed by sulfonation with sulfur trioxide or chlorosulfonic acid . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Applications De Recherche Scientifique
N,N-Dimethylmorpholine-4-sulfonamide has numerous applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: this compound is employed in the manufacture of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, protein stability, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Morpholine-4-sulfonamide: Similar structure but lacks the dimethyl groups.
N-Methylmorpholine-4-sulfonamide: Contains only one methyl group instead of two.
N,N-Diethylmorpholine-4-sulfonamide: Contains ethyl groups instead of methyl groups.
Uniqueness: N,N-Dimethylmorpholine-4-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its solubility and stability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
N,N-dimethylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-7(2)12(9,10)8-3-5-11-6-4-8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFOHHASSCNHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279138 |
Source


|
| Record name | n,n-dimethylmorpholine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-57-8 |
Source


|
| Record name | NSC11368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethylmorpholine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
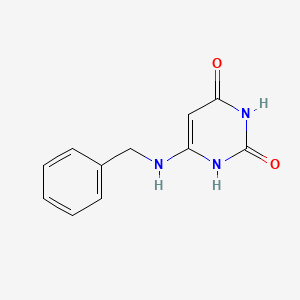
![1-[3,4-Bis(phenylmethoxy)phenyl]ethanone](/img/structure/B1267272.png)

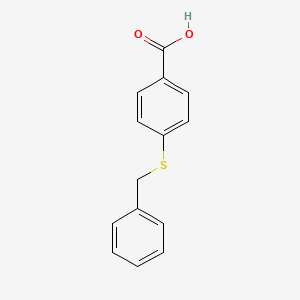
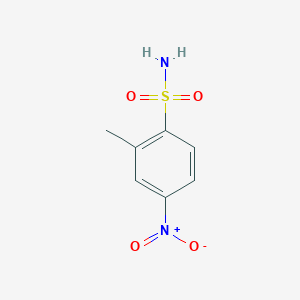
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)
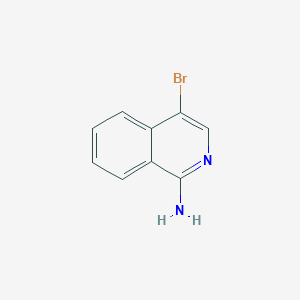
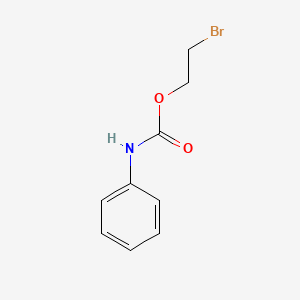
![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
